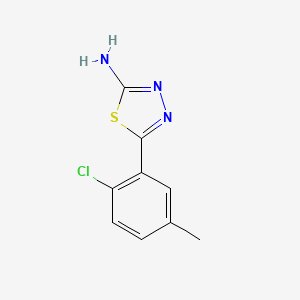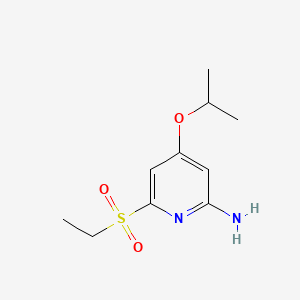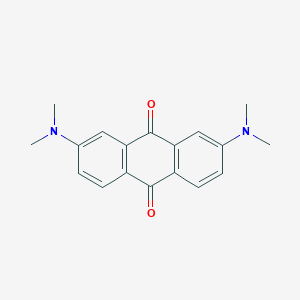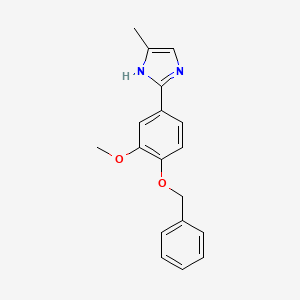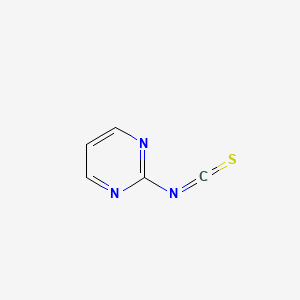
2-Isothiocyanatopyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isothiocyanatopyrimidine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The isothiocyanate group (-N=C=S) attached to the pyrimidine ring at position 2 imparts unique chemical and biological properties to the compound .
准备方法
Synthetic Routes and Reaction Conditions
2-Isothiocyanatopyrimidine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyrimidine with thiophosgene or its derivatives. This reaction typically occurs under mild conditions and yields the desired isothiocyanate product . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), under moderate heating .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. For instance, a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) followed by desulfurization using cyanuric acid has been developed. This method is suitable for large-scale production and minimizes the use of toxic reagents .
化学反应分析
Types of Reactions
2-Isothiocyanatopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, such as thiazoles and thiadiazoles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Amine bases like DBU are often used as catalysts in the synthesis of isothiocyanates.
Major Products Formed
Thioureas: Formed by the reaction of this compound with amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
科学研究应用
2-Isothiocyanatopyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-isothiocyanatopyrimidine involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The activation of the Nrf2 pathway is a key mechanism by which isothiocyanates exert their antioxidative and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
2-Thioxopyrimidine: Contains a sulfur atom at position 2 instead of the isothiocyanate group.
2-Aminothiazole: A sulfur- and nitrogen-containing heterocyclic compound with similar biological activities.
Uniqueness
2-Isothiocyanatopyrimidine is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological properties. This group allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research .
属性
分子式 |
C5H3N3S |
|---|---|
分子量 |
137.16 g/mol |
IUPAC 名称 |
2-isothiocyanatopyrimidine |
InChI |
InChI=1S/C5H3N3S/c9-4-8-5-6-2-1-3-7-5/h1-3H |
InChI 键 |
UENLPGMFEQHKNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


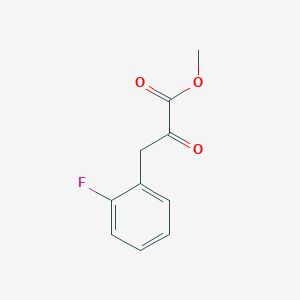
![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)
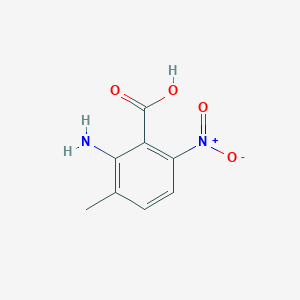
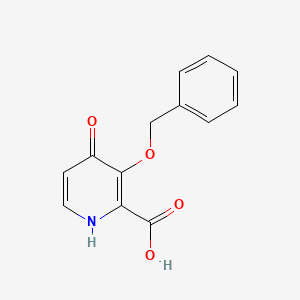
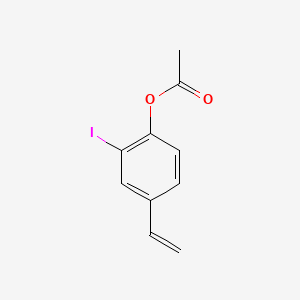
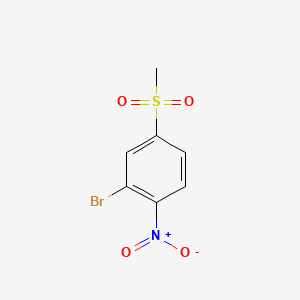
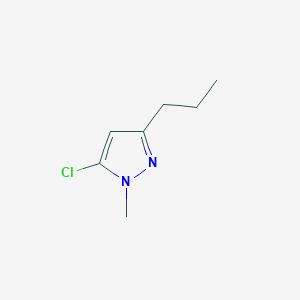
![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)

